2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Description
2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H23N7 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.20149376 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclin-Dependent Kinase 2 (CDK2) and other kinases such as EGFR, Her2, and VEGFR2 . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. For instance, it inhibits the enzymatic activity of CDK2/cyclin A2 . This inhibition can lead to significant alterations in cell cycle progression .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can lead to cell cycle arrest and apoptosis induction within cells . The compound also shows significant activity against EGFR, Her2, and VEGFR2 enzymes, which are involved in various signaling pathways related to cell growth and survival .
Pharmacokinetics
The compound’s potency against its targets and its cytotoxic activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It also induces cell cycle arrest and apoptosis in cells . Furthermore, it leads to a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Action Environment
Proper storage conditions, such as a cool, dry, and well-ventilated area, away from heat sources and oxidants, are essential for maintaining the stability of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions . For instance, it has been found to have promising cytotoxic effects against several human cancer cell lines . It has also shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Cellular Effects
2-Cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to increase the activity of proapoptotic proteins caspase-3 and Bax, while decreasing the activity of Bcl-2 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied .
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-2-14-11-16(24-17(23-14)13-3-4-13)25-7-9-26(10-8-25)19-15-5-6-20-18(15)21-12-22-19/h5-6,11-13H,2-4,7-10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNCWVDVWKBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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